molecular formula C13H21NO5 B1407287 tert-Butyl 3-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate CAS No. 1782214-75-8

tert-Butyl 3-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate

Cat. No. B1407287
CAS RN: 1782214-75-8
M. Wt: 271.31 g/mol
InChI Key: YTCSCDOENDCHCN-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C14H23NO5 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, 3-tert-Butoxy-3-oxopropanoic acid, which can be used as a raw material or intermediate for chemical synthesis, can be synthesized by reacting malonic acid and tert-butanol .


Molecular Structure Analysis

The molecule contains a total of 40 bonds. There are 19 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), 1 ketone (aliphatic), and 1 Pyrrolidine .


Chemical Reactions Analysis

As a derivative of tert-butyl alcohol, this compound is more resistant to oxidation than other isomers of butanol. It can be deprotonated with a strong base to give the alkoxide .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 285.34 . It is a colorless to white to yellow liquid at room temperature . The density is approximately 1.1±0.1 g/cm3 .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of Pyrrole Precursors : tert-Butyl esters of methoxy-pyrrole carboxylic acid, similar in structure to tert-Butyl 3-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate, have been used in singlet oxygen reactions to yield peroxidic intermediates. These intermediates undergo coupling with nucleophiles to produce 5-substituted pyrroles, serving as precursors for prodigiosin and its analogs, highlighting a route for synthesizing complex pyrrole-based compounds (Wasserman et al., 2004).

  • Photooxidation Pathways : The dye-sensitized photooxidation of tert-butyl methoxypyrrole carboxylate derivatives has been explored, yielding bipyrrolic oxidative coupling products. This research provides insights into the mechanisms of pyrrole photooxidation and the formation of complex organic structures (Wasserman, Power, & Petersen, 1996).

Medicinal Chemistry and Drug Design

  • Anti-inflammatory and Analgesic Agents : 3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, bearing structural resemblance to the queried compound, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds demonstrated dual inhibitory activity against prostaglandin and leukotriene synthesis, suggesting their potential as safer alternatives to traditional NSAIDs (Ikuta et al., 1987).

  • Synthesis of Tyk2 Inhibitors : An efficient method for synthesizing highly functionalized 2-pyrrolidinones, like tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, was reported. This synthesis pathway facilitated the creation of novel macrocyclic Tyk2 inhibitors, highlighting the compound's utility in developing new therapeutic agents (Sasaki et al., 2020).

Materials Science and Structural Analysis

  • Supramolecular Arrangements : Studies on substituted oxopyrrolidine analogs have shown diverse supramolecular arrangements influenced by weak intermolecular interactions. These findings are crucial for understanding how such compounds can be utilized in materials science for designing molecules with specific physical properties (Samipillai et al., 2016).

Safety and Hazards

The compound is classified as potentially hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety precautions should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapours/spray .

Mechanism of Action

Target of Action

This compound is often used as a building block in the synthesis of various organic compounds, suggesting that its targets could vary depending on the specific derivative being synthesized.

Mode of Action

As a building block in organic synthesis, its mode of action would likely depend on the specific reactions it undergoes to form the desired end product.

Biochemical Pathways

Given its role as a building block in organic synthesis, it’s plausible that it could be involved in a variety of biochemical pathways, depending on the specific derivative being synthesized and its intended biological target.

Result of Action

As a building block in organic synthesis, its effects would likely depend on the specific reactions it undergoes to form the desired end product and the biological target of that product.

properties

IUPAC Name

tert-butyl 3-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-6-5-9(8-14)10(15)7-11(16)18-4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCSCDOENDCHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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